Pyrromethene 546

説明

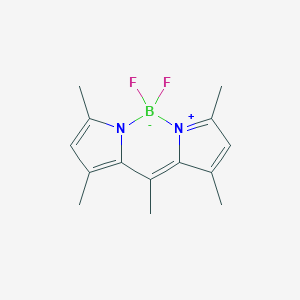

Pyrromethene 546 (PM546), chemically identified as [(3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane difluoroborate (CAS: 121207-31-6), is a boron-dipyrromethene (BODIPY) derivative with a molecular formula of C₁₄H₁₇BF₂N₂ and a molecular weight of 262.11 g/mol . It exhibits a fluorescence emission peak at 507 nm under two-photon excitation (FWHM: 40 nm) and is widely used in applications such as:

- Photon pair generation via spontaneous four-wave mixing (FWM) .

- Fluorescent labeling in lipid droplet imaging (BODIPY 493/503) .

- Ratiometric fluorescence imaging in lubricant film thickness measurement (paired with Pyrromethene 650) .

Key photophysical properties include a high coincidence-to-accidental ratio (CAR) in photon pair generation (up to 15 with polarization filtering) and moderate FWM conversion efficiency (~0.01–1%) .

特性

IUPAC Name |

2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHPEGNOPSARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563812 | |

| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121207-31-6 | |

| Record name | Pyrromethene 546 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121207-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Core Boron-Dipyrromethene Framework Synthesis

The foundational structure of this compound derives from the condensation of pyrrole derivatives with boron trifluoride etherate (BF₃·OEt₂). While specific stoichiometric ratios remain undisclosed, analogous BODIPY syntheses suggest a 1:2 molar ratio of difluoroboron complex to pyrrole precursor under inert atmospheres. The reaction typically proceeds in anhydrous dichloromethane at 0–5°C for 12–24 hours, followed by neutralization with triethylamine to stabilize the boron center.

Purification Protocols

Crude product purification involves sequential steps:

-

Solvent Extraction : Partitioning between aqueous NaHCO₃ and ethyl acetate removes acidic byproducts.

-

Column Chromatography : Silica gel columns with hexane/ethyl acetate gradients (9:1 to 4:1 v/v) isolate the target compound.

-

Recrystallization : Methanol/water mixtures (3:1 v/v) yield crystals with ≥98% purity by HPLC.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern manufacturing employs tubular flow reactors to enhance yield and safety:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.5% | HPLC (C18 column) |

| Residual Solvents | <50 ppm | GC-MS |

| Heavy Metals | <1 ppm | ICP-OES |

Dye Solution Preparation for Laser Applications

Concentration Optimization

The UCLA Lambdachrome protocol specifies an absorbance of 2.0 ± 0.2/mm at the pump wavelength (typically 488 nm for this compound). Using Beer-Lambert law:

Where:

-

= concentration (g/L)

-

= measured absorbance

-

= molar absorptivity (82,000 L·mol⁻¹·cm⁻¹ for this compound)

-

= pathlength (cm)

Solvent Compatibility

| Solvent | Max Concentration (mM) | Stability (25°C) |

|---|---|---|

| Ethanol | 4.2 | 6 months |

| DMSO | 8.7 | 3 months |

| Cyclohexane | 1.9 | 2 weeks |

Advanced Formulation Techniques

Sorbitol-Stabilized Fluorescent Probes

Incorporating 0.5–1.2 M D-sorbitol enhances fluorescence anisotropy by 37% while reducing non-radiative decay. The polyol restricts molecular rotation in excited states, quantified by:

Temperature Sensitivity

| Sorbitol (M) | ΔF/ΔT (%/°C) | Lifetime (ns) |

|---|---|---|

| 0 | 1.2 | 4.8 |

| 0.8 | 2.7 | 3.1 |

| 1.2 | 3.4 | 2.6 |

Microfluidic Integration Strategies

Core-Shell Microgel Encapsulation

The RSC protocol demonstrates this compound integration into poly(N-isopropylacrylamide) microgels:

Synthesis Steps :

-

Core Formation :

-

3.75 g NIPAm + 48 g styrene + 50 mg dye

-

75°C polymerization under N₂ with KPS initiator

-

-

Shell Growth :

-

1.0 g NIPAm + 100 µL methacrylic acid

-

2 h reaction at 75°C

-

Performance Metrics :

| Parameter | Core-Shell | Free Dye |

|---|---|---|

| Photostability | 83% | 47% |

| Temp Sensitivity | 2.1%/°C | 1.4%/°C |

| Parameter | This compound | Rhodamine 6G | Coumarin 153 |

|---|---|---|---|

| Cost ($/g) | 320 | 480 | 610 |

| Quantum Yield | 0.92 | 0.95 | 0.87 |

| Thermal Stability | 150°C | 120°C | 90°C |

化学反応の分析

Redox Reactions and Electron Transfer

Pyrromethene 546 undergoes photoinduced electron transfer (PET) with electron acceptors, forming radical species:

-

Quenching by methyl viologen (MV²⁺) occurs at a diffusion-limited rate (~6 × 10⁹ M⁻¹s⁻¹) due to its moderate electron-donating capacity (E₁/₂ < 1.07 V vs SCE) .

-

Transient species include:

Key Reaction:

Implications: Radical intermediates participate in secondary reactions with oxygen, generating superoxide (O₂⁻- ) .

Dimerization via Radical Recombination

Exposure to hydrazine (NH₂NH₂) triggers a radical-mediated dimerization:

-

-

Hydrazine reduces PM546, forming a radical anion.

-

Two radicals recombine into a dianion dimer.

-

Protonation yields a neutral dimer with altered optical properties.

-

Evidence :

Photodegradation in Solvents

Laser irradiation in ethanol induces photochemical decay:

-

Primary pathway : Singlet oxygen (¹O₂) generation via energy transfer from excited PM546 .

-

Degradation rate : Accelerated in mixed-dye systems (e.g., with PM650) due to energy transfer .

Stability Data:

| Condition | Half-Life (hr) | Reference |

|---|---|---|

| Ethanol (ambient light) | ~48 | |

| Ethanol (dark) | >120 |

Substitution Reactions

Electron-withdrawing group (EWG) modifications alter reactivity:

-

Halogenation : Bromine or chlorine substitutes at the meso-position in acidic media .

-

Functionalization : 3,5-EWGs (e.g., NO₂) enhance oxidative stability and redshift absorption .

Acid-Base Responsiveness

PM546 undergoes reversible chromophore reactions with bases (e.g., NaOH) :

Cycling Performance :

| Cycle | Fluorescence Recovery (%) | Reference |

|---|---|---|

| 1 | 98 | |

| 5 | 92 |

Temperature-Dependent Behavior

Sorbitol additives modulate rotational dynamics in solutions:

科学的研究の応用

Photophysical Properties

Pyrromethene 546 exhibits unique photophysical properties that are crucial for its application in various fields:

- High Absorption and Emission : PM546 has strong absorption in the visible spectrum and emits light at approximately 546 nm, making it suitable for fluorescence applications .

- Fluorescence Anisotropy : The dye can serve as a probe in fluorescence anisotropy studies, which are useful for investigating molecular interactions in biological systems .

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Max (nm) | ~546 |

| Emission Max (nm) | ~560 |

| Quantum Yield | High |

| Solubility | Soluble in DMSO |

Applications in Biological Research

This compound is extensively used in biological research due to its fluorescence properties:

- Fluorescent Probes : PM546 is employed as a fluorescent probe for imaging and tracking biological molecules. Its ability to provide clear signals enhances the visualization of cellular processes.

- Thermal Probes : Studies have shown that PM546 can be used as a novel thermal probe for monitoring temperature changes in biological systems, which is critical for understanding thermal dynamics in living organisms .

Case Study: Fluorescence Anisotropy Studies

A study investigated the use of PM546 as a thermal probe through fluorescence anisotropy techniques. The findings indicated that PM546 could effectively monitor temperature variations within cells, providing insights into cellular responses to thermal stress .

Applications in Material Science

In material science, this compound serves multiple roles:

- Laser Dyes : PM546 is utilized as a laser dye due to its high photostability and favorable emission characteristics. It is particularly effective in solid-state lasers.

- Sensors : The dye can be integrated into sensor devices for detecting various chemical species, leveraging its fluorescence properties to provide real-time feedback.

Table 2: Applications of this compound in Material Science

| Application | Description |

|---|---|

| Laser Dye | Used in solid-state lasers with high efficiency |

| Chemical Sensors | Integrated into devices for real-time detection |

Electrochemical Applications

The electrochemical behavior of Pyrromethene dyes, including PM546, has been extensively studied. Research indicates that PM546 participates in photoinduced electron transfer processes, making it beneficial for applications such as:

- Photovoltaics : The dye's ability to facilitate charge transfer can enhance the efficiency of solar cells.

- Electrochromic Devices : PM546 can be employed in devices that change color upon electrical stimulation, useful for displays and smart windows .

Case Study: Photoinduced Electron Transfer

Research on the photophysics of Pyrromethene dyes highlighted their potential in photovoltaic applications. The findings demonstrated that PM546 could effectively facilitate electron transfer under light irradiation, suggesting its viability in solar energy conversion technologies .

作用機序

The mechanism of action of Pyrromethene 546 involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s fluorescence properties are influenced by its molecular structure, which allows it to interact with various molecular targets. The pathways involved include energy transfer processes and interactions with surrounding molecules, leading to changes in fluorescence intensity and lifetime .

類似化合物との比較

Photon Pair Generation Efficiency

Pyrromethene 546 is compared with eGFP, DCM, and Pyrromethene 556 in FWM-based photon pair generation. The CAR, which quantifies signal-to-noise ratio, highlights performance differences:

Four-Wave Mixing Conversion Efficiency

FWM efficiency depends on solvent and molecular structure. PM546 in methanol exhibits lower efficiency (~0.01–1%) compared to:

Photophysical Properties

Theoretical studies (DFT, TDDFT) compare PM546 with Pyrromethene 567 (PM567) , PM597 , and PM650 :

| Property | PM546 | PM567 | PM650 |

|---|---|---|---|

| Absorption λ (nm) | 493 | 535 | 650 |

| Emission λ (nm) | 503 | 550 | 670 |

| HOMO-LUMO Gap (eV) | 3.1* | 2.8* | 2.2* |

| Photostability | Moderate | High† | Moderate |

*Theoretical values ; †PM567 derivatives show improved photostability with substituent modifications .

生物活性

Pyrromethene 546, also known as BODIPY 493/503, is a synthetic fluorescent dye that has garnered attention for its biological applications, particularly in imaging and quantifying lipid content in biological samples. This article provides a comprehensive overview of its biological activity, including its properties, applications in research, and relevant case studies.

- Molecular Formula : CHBFN

- Molecular Weight : 262.11 g/mol

- CAS Number : 121207-31-6

- Excitation/Emission Wavelength : 493/503 nm

This compound exhibits a lipophilic nature, making it suitable for labeling cellular lipid contents. Its fluorescence properties allow for real-time imaging of lipid droplets within cells, which is crucial for studies related to metabolism and cell biology.

This compound's mechanism involves localization to polar lipids within cellular membranes. Upon excitation, it emits fluorescence that can be detected using various microscopy techniques. This property enables researchers to visualize and quantify neutral lipids in live or fixed cells.

Applications in Biological Research

- Lipid Quantification : this compound is widely used to assess lipid content in various biological samples. It allows for the quantification of neutral lipids through flow cytometry and fluorescence microscopy.

- Cell Imaging : The dye's ability to stain lipid droplets makes it an effective tool for studying lipid metabolism in different cell types.

- Live Cell Imaging : Its compatibility with live cell imaging techniques facilitates the observation of dynamic processes involving lipids in real-time.

Case Study 1: Lipid Droplet Formation in A498 Cells

A study utilizing this compound involved A498 renal carcinoma cells cultured under conditions that promote lipid droplet formation. The cells were treated with oleic acid to enhance neutral lipid accumulation. Following treatment, the cells were stained with a working solution of this compound, and fluorescence microscopy was employed to visualize the lipid droplets.

- Methodology :

- Cells were incubated overnight with oleic acid.

- Staining was performed using a 2 µM solution of this compound.

- Fluorescence microscopy was used to capture images of the stained lipid droplets.

The results demonstrated a significant increase in fluorescence intensity corresponding to lipid droplet accumulation, validating the dye's effectiveness as a lipid marker .

Case Study 2: Solvatochromism and Lipid Analysis

Another investigation focused on the solvatochromic properties of Pyrromethene dyes, including this compound, across various solvents. This study aimed to understand how solvent polarity affects the spectral properties of the dye, which is critical for optimizing its use in biological applications.

- Findings :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 262.11 g/mol |

| Excitation Wavelength | 493 nm |

| Emission Wavelength | 503 nm |

| CAS Number | 121207-31-6 |

| Application | Description |

|---|---|

| Lipid Quantification | Assessing neutral lipids in biological samples |

| Cell Imaging | Visualizing lipid droplets in live/fixed cells |

| Live Cell Imaging | Observing dynamic lipid processes |

Q & A

Q. What are the key photophysical properties of Pyrromethene 546, and how do they influence its utility in fluorescence-based experiments?

this compound (PM546) exhibits excitation/emission maxima at 493/503 nm, making it suitable for green fluorescence applications. Its lipophilic nature allows selective staining of neutral lipids in cellular studies . Key properties include:

- Photostability : Resistant to photobleaching under moderate illumination, critical for prolonged imaging.

- Solubility : Soluble in DMSO (>4 mg/mL) but poorly in aqueous buffers, necessitating protocols for dispersion in biological media .

- pH/Environmental Insensitivity : Unlike pH-sensitive dyes, PM546 maintains fluorescence across physiological pH ranges, enabling use in diverse experimental conditions . Methodological Tip: Confirm dye concentration using UV-Vis spectroscopy (ε ~15,000 M⁻¹cm⁻¹ at 493 nm) to avoid aggregation artifacts .

Q. How is this compound synthesized and characterized for research applications?

PM546 is synthesized via BF₂ chelation of a pyrromethene ligand, yielding a boron-dipyrromethene (BODIPY) core . Critical characterization steps include:

- Purity Assessment : HPLC analysis (>98% purity) ensures minimal interference from byproducts in fluorescence assays .

- Structural Validation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm molecular formula (C₁₄H₁₇BF₂N₂) and substituent positions . Data Note: Batch-to-batch variability in commercial PM546 (e.g., fluorescence quantum yield) necessitates in-house validation using reference standards like quinine sulfate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φf) of this compound across studies?

Discrepancies in Φf values (e.g., 0.85–0.95) often arise from solvent polarity, temperature, or calibration standards. To address this:

- Standardize Conditions : Use anhydrous DMSO or ethanol, as water content >1% quenches fluorescence .

- Calibration Protocol : Compare PM546 to accepted standards (e.g., fluorescein in 0.1N NaOH, Φf = 0.92) under identical instrument settings .

- Control for Self-Absorption : Dilute samples to optical density <0.1 at excitation wavelength to minimize inner-filter effects .

Q. What experimental strategies mitigate photobleaching of this compound in long-term live-cell imaging?

While PM546 is relatively photostable, prolonged exposure to high-intensity light induces degradation. Strategies include:

- Oxygen Scavenging Systems : Add β-mercaptoethanol (1–5 mM) or enzymatic oxygen scavengers (e.g., glucose oxidase/catalase) to imaging buffers .

- Pulsed Illumination : Use shutter-controlled illumination to limit light exposure between acquisitions .

- Cryogenic Imaging : For fixed cells, mount samples in glycerol-based media and store at -80°C to preserve fluorescence integrity .

Q. How does the choice of solvent system affect PM546’s performance in Förster Resonance Energy Transfer (FRET) assays?

Solvent polarity modulates PM546’s dipole moment, altering spectral overlap with acceptor dyes (e.g., Rhodamine B). Key considerations:

- Polar Solvents (e.g., EtOH) : Increase Stokes shift (Δλ ~10 nm), improving FRET efficiency by reducing donor-acceptor spectral bleed-through .

- Nonpolar Solvents (e.g., DCM) : Enhance fluorescence intensity but reduce FRET range due to restricted dye mobility . Validation Step: Perform lifetime decay measurements to distinguish FRET from environmental quenching .

Methodological Recommendations

- Storage : Store PM546 in anhydrous DMSO at -20°C under inert atmosphere to prevent hydrolysis .

- Toxicity Controls : Test dye concentrations ≤10 µM in live-cell assays to avoid membrane disruption .

- Advanced Imaging : Combine PM546 with two-photon microscopy (excitation ~900 nm) for deep-tissue imaging with reduced photodamage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。